Ethyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Ethyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps. One of the key starting materials is { [4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine. This amine is reacted with diethyl oxalate in chloroform under reflux conditions to form an oxamide ethyl ester . The cyclization of this intermediate with phosphorus oxychloride under Bischler–Napieralski reaction conditions yields a dihydroisoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including reflux, cyclization, and reduction reactions, which can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
Ethyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, leading to various biological effects. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Uniqueness
Ethyl 4-((6,7-dimethoxy-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific structure, which includes a benzoate ester group and a tetrahydroisoquinoline core
Properties
Molecular Formula |
C29H31NO6 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(3-methylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H31NO6/c1-5-35-29(32)20-9-11-23(12-10-20)36-18-25-24-17-27(34-4)26(33-3)16-21(24)13-14-30(25)28(31)22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3 |
InChI Key |
GAKHUBDXWKZXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC(=C4)C)OC)OC |
Origin of Product |
United States |
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